4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a complex organic compound characterized by the presence of four biphenylcarboxylic acid groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzil, aldehydes, and ammonium acetate or primary amine in the presence of a catalytic amount of citric acid or poly (4-vinylpyridinium tribromide) under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green catalysts and solvent-free conditions is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. Molecular docking studies have shown that this compound can bind to proteins such as P38 MAP kinase, influencing cellular processes .
Comparison with Similar Compounds
1,2,4,5-Tetrasubstituted imidazoles: These compounds share a similar tetra-substituted structure but differ in their functional groups and applications.
1,2,4,5-Tetrazole derivatives: Known for their bioisosteric properties, these compounds are used in pharmaceutical chemistry.
Uniqueness: 4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is unique due to its specific arrangement of biphenylcarboxylic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H38O8/c59-55(60)47-25-9-39(10-26-47)35-1-17-43(18-2-35)51-33-53(45-21-5-37(6-22-45)41-13-29-49(30-14-41)57(63)64)54(46-23-7-38(8-24-46)42-15-31-50(32-16-42)58(65)66)34-52(51)44-19-3-36(4-20-44)40-11-27-48(28-12-40)56(61)62/h1-34H,(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOTZWQQFUTWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C9=CC=C(C=C9)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.